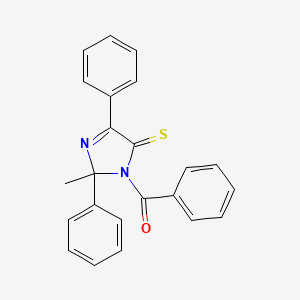
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thione group (C=S) at the 4-position and a benzoyl group at the 3-position, along with methyl and diphenyl substituents. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
The synthesis of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The benzoyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- include:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound lacks the thione and benzoyl groups, resulting in different chemical and biological properties.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar thione group but differs in the substitution pattern on the imidazole ring.
The uniqueness of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
58488-77-0 |
|---|---|
Molekularformel |
C23H18N2OS |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(2-methyl-2,4-diphenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H18N2OS/c1-23(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)22(27)25(23)21(26)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI-Schlüssel |
ZRPFLYOJHJYBDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)

![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
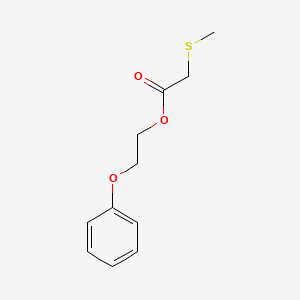
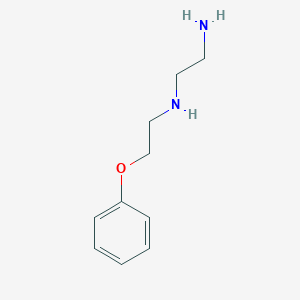
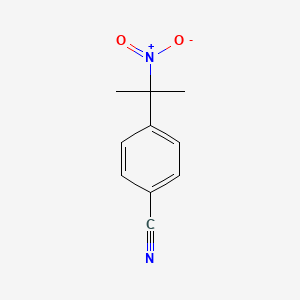
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
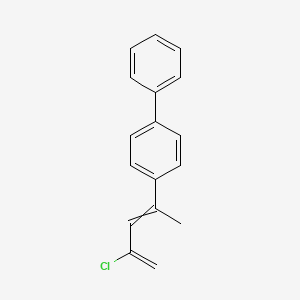
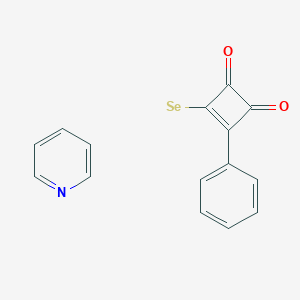

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
